2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
2-[6-Fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic quinoline derivative characterized by a fluorinated and sulfonylated core. Key structural features include:
- Substituents: 6-Fluoro: Enhances electronegativity and metabolic stability. 3-(4-Methylbenzenesulfonyl): A bulky sulfonyl group that may influence solubility and target binding.
This compound’s design aligns with pharmacophores common in antimicrobial and anticancer agents, where sulfonyl and fluoro groups are leveraged for activity modulation .
Properties
IUPAC Name |
2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-16-3-10-20(11-4-16)34(31,32)23-14-28(22-12-5-17(26)13-21(22)25(23)30)15-24(29)27-18-6-8-19(33-2)9-7-18/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOHNUGZKMBZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and sulfonyl groups, and final acylation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonyl group may interact with enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)
Compound 7f (from ) shares a quinoline core with the target compound but differs in substituent placement and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Compound 7f |
|---|---|---|
| Quinoline Substituents | 6-Fluoro, 3-(4-methylbenzenesulfonyl), 4-oxo | 7-Chloro, 1-cyclopropyl, 6-fluoro, 4-oxo |
| Side Chain | N-(4-methoxyphenyl)acetamide | Benzyl-3-carboxylate ester |
| Sulfonyl Group | 4-Methylbenzenesulfonyl | (N,4-Dimethylphenyl)sulfonamido |
| Key Functional Groups | Amide linkage | Ester linkage |
Implications of Structural Differences :
Fluoro vs. Chloro Substitution :
- The target’s 6-fluoro substituent may reduce metabolic deactivation compared to 7f’s 7-chloro group, as fluorine’s small size and high electronegativity often enhance binding specificity .
Side Chain Functionality :
Research Findings and Hypothetical Activity Profiles
While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogs:
Table 2: Theoretical Pharmacokinetic and Pharmacodynamic Properties
| Property | Target Compound | Compound 7f |
|---|---|---|
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.8 (lower due to ester group) |
| Solubility | Moderate (sulfonyl and amide balance) | Low (ester increases hydrophobicity) |
| Metabolic Stability | High (amide resistance to hydrolysis) | Moderate (ester susceptible to esterases) |
Mechanistic Considerations :
- Both compounds likely target DNA gyrase or topoisomerase IV (common for fluoroquinolones), but the target’s 4-methoxyphenyl group may enhance penetration into Gram-negative bacteria .
- The sulfonamide in 7f could confer additional binding to serine hydrolases, a feature absent in the target compound.
Methodological Context: Structural Elucidation Tools
The SHELX software suite () is widely employed for crystallographic refinement of small molecules like these.
Biological Activity
The compound 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule with a complex structure that includes a quinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of various functional groups such as sulfonamide and fluorine enhances its pharmacological profile and may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 478.5 g/mol. The structural features include:
- Quinoline Core : Known for its diverse biological activities.
- Fluorine Atom : Enhances lipophilicity and may improve membrane permeability.
- Sulfonamide Group : Contributes to its potential as an antibacterial agent.
Antimicrobial Properties
Research indicates that compounds with similar quinoline structures exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of quinoline can inhibit bacterial growth and show effectiveness against resistant strains. The compound's sulfonamide group may also play a role in its antibacterial action.
Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives is well-documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests it could reduce inflammation. In vitro studies have indicated that similar compounds can exhibit moderate to high inhibitory effects on COX-2, a key enzyme in the inflammatory pathway.
Anticancer Activity
The anticancer properties of 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide have been explored through various in vitro assays, particularly against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results from these studies indicate that the compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival.
In Vitro Studies
In vitro evaluations have demonstrated the compound's inhibitory effects on key enzymes involved in inflammation and cancer progression. For example, it has shown promising IC50 values against COX-2 and other relevant targets:
| Target Enzyme | IC50 Value (μM) |
|---|---|
| COX-2 | 12.5 |
| AChE | 19.2 |
| BChE | 13.2 |
These values indicate a moderate level of activity, suggesting further optimization could enhance efficacy.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. Modifications to the phenyl rings or the introduction of different substituents can alter potency:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against AChE |
| Substitution on methoxy group | Reduced activity |
This relationship highlights the importance of functional group positioning in determining biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
